molecular formula C19H16FN3O4 B2357593 1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 941879-71-6

1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2357593
CAS No.: 941879-71-6
M. Wt: 369.352
InChI Key: GJWONHLCBQFEDZ-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridazine ring substituted with fluorophenyl, methoxyphenyl, and methoxy groups, making it a subject of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the pyridazine ring can be reduced to form alcohols.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and receptor binding.

    Medicine: It may have therapeutic potential in treating certain diseases due to its unique chemical structure.

    Industry: The compound can be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione
  • 1-(2-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione

Uniqueness

1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorophenyl and methoxyphenyl groups enhances its potential for diverse applications in scientific research.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyphenyl)-6-oxopyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O4/c1-26-15-6-4-3-5-14(15)21-19(25)18-16(27-2)11-17(24)23(22-18)13-9-7-12(20)8-10-13/h3-11H,1-2H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWONHLCBQFEDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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